molecular formula C7H14N2O4 B7907659 2-(Azetidin-3-yloxy)acetamide; acetic acid

2-(Azetidin-3-yloxy)acetamide; acetic acid

Cat. No.: B7907659
M. Wt: 190.20 g/mol
InChI Key: XFSDFDHHSQJQEI-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yloxy)acetamide; acetic acid is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound consists of an azetidine ring, which is a four-membered nitrogen-containing heterocycle, connected to an acetamide group via an oxygen atom. The presence of the azetidine ring imparts significant strain to the molecule, making it highly reactive and versatile in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yloxy)acetamide; acetic acid typically involves the formation of the azetidine ring followed by its functionalization. One common method is the aza-Michael addition, where an azetidine precursor reacts with an appropriate electrophile under basic conditions to form the desired product . Another approach involves the Horner–Wadsworth–Emmons reaction, which is used to introduce the acetamide group onto the azetidine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yloxy)acetamide; acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions include functionalized azetidines, oxetanes, and other heterocyclic compounds. These products are often characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm their structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Azetidin-3-yloxy)acetamide; acetic acid is unique due to the combination of the azetidine ring and the acetamide group, which imparts distinct chemical and biological properties. Its high reactivity and versatility make it a valuable compound in various fields of research and application .

Properties

IUPAC Name

acetic acid;2-(azetidin-3-yloxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2.C2H4O2/c6-5(8)3-9-4-1-7-2-4;1-2(3)4/h4,7H,1-3H2,(H2,6,8);1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFSDFDHHSQJQEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1C(CN1)OCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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